

CCG-232601 Specificity: A Comparative Analysis for Researchers

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Compound of Interest

Compound Name: CCG-232601

Cat. No.: B15614803

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For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount. This guide provides a comparative analysis of **CCG-232601**, a potent inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, against other relevant compounds.

CCG-232601 is a second-generation, orally active small molecule inhibitor of the Rho/MRTF/SRF transcriptional pathway.^{[1][2]} It is an analog of CCG-203971 with improved metabolic stability and solubility.^[3] This pathway is a critical regulator of cellular processes such as fibrosis, and its inhibition is a promising therapeutic strategy for diseases like systemic sclerosis.^{[1][3]} Recent evidence suggests that the direct molecular target of the CCG-1423 series of compounds, to which **CCG-232601** belongs, is Pirin, an iron-dependent co-transcription factor.^[4]

This guide presents a summary of the available quantitative data, detailed experimental protocols for key validation assays, and visualizations of the relevant signaling pathway and experimental workflows to provide a comprehensive overview of **CCG-232601**'s specificity.

Quantitative Data Summary

The following table summarizes the inhibitory activities of **CCG-232601** and comparator compounds. CCG-203971 is the parent compound to **CCG-232601**, while CCT251236 is another known Pirin ligand.

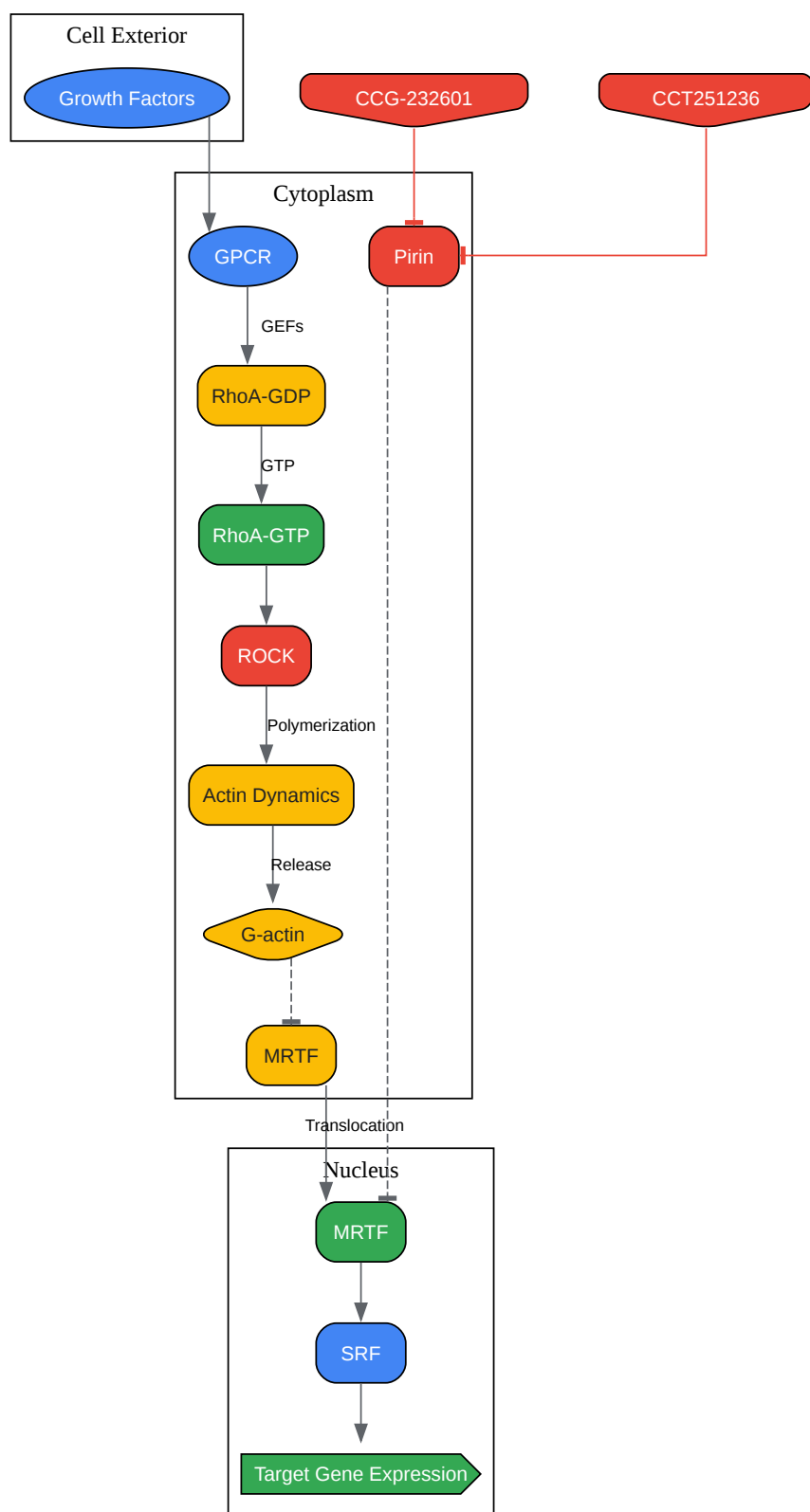
Compound	Assay	Cell Line	Target/Pathway	IC50 / Kd	Reference
CCG-232601	SRE.L Luciferase Reporter Assay	HEK293T	Rho/MRTF/S RF Pathway	0.55 μ M	[5] [6] [7]
MTS Cytotoxicity Assay	WI-38	Cell Viability	14.2 \pm 2.57 μ M	[7]	
MTS Cytotoxicity Assay	C2C12	Cell Viability	12.9 \pm 2.84 μ M	[7]	
CCG-203971	SRE.L Luciferase Reporter Assay	HEK293T	Rho/MRTF/S RF Pathway	0.64 μ M	[8]
MTS Cytotoxicity Assay	WI-38	Cell Viability	12.0 \pm 3.99 μ M		
MTS Cytotoxicity Assay	C2C12	Cell Viability	10.9 \pm 3.52 μ M		
CCT251236	Surface Plasmon Resonance	-	Pirin	44 nM (Kd)	
HSF1- mediated HSP72 Induction	SK-OV-3	HSF1 Pathway	19 nM		
KinomeScan (442 kinases)	-	Off-target kinases	>10,000 nM (KIT, PDGFRA,		

PDGFRB),
420 nM
(BRAF)

Note: A broad-panel kinase screen for **CCG-232601** is not publicly available. The specificity of **CCG-232601** is primarily inferred from its potent inhibition of the Rho/MRTF/SRF pathway and its activity in cell-based phenotypic assays.

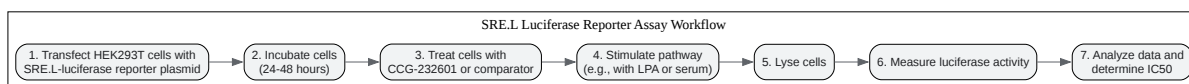
Signaling Pathway and Experimental Workflow Diagrams

To visually represent the context of **CCG-232601**'s action and the methods used for its validation, the following diagrams are provided.



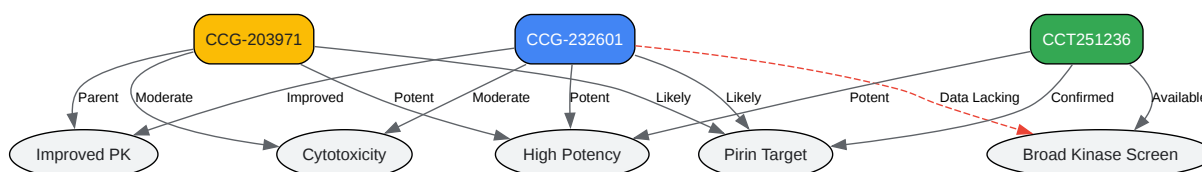
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Caption: Rho/MRTF/SRF signaling pathway and the putative target of **CCG-232601**.



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Caption: Workflow for a typical SRE.L Luciferase Reporter Assay.



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